Mivazerol

Catalog No.
S535562
CAS No.
125472-02-8
M.F
C11H11N3O2
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivazerol

CAS Number

125472-02-8

Product Name

Mivazerol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14)

InChI Key

RLHGFJMGWQXPBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

Solubility

Soluble in DMSO

Synonyms

3-((1H-imidazol-4-yl)methyl)-2-hydroxybenzamide hydrochloride, alpha-imidazol-4-yl-2,3-cresotamide, mivazerol, ucb 22073

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2

Description

The exact mass of the compound Mivazerol is 217.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Perioperative Cardiac Complications

Field: Anesthesiology: Mivazerol, an alpha2-agonist, has been studied for its effects on perioperative cardiac complications, particularly in patients with coronary heart disease (CHD) undergoing non-cardiac surgery .

Method of Application: In a double-blind randomized placebo-controlled trial conducted in 61 European centers over a 2.5-year period, Mivazerol or placebo were given intravenously from the induction of anesthesia for up to 72 hours .

Results: A preplanned subgroup analysis of 904 patients with known chd undergoing vascular surgery showed that there were fewer primary endpoints and fewer cardiac deaths in those receiving mivazerol .

Application in Hypothermia

Field: Pharmacology: Mivazerol has been studied for its effects on hypothermic responses induced by bacterial lipopolysaccharide (LPS) in rats .

Method of Application: In this study, the effect of infusion of the selective α2-agonist, Mivazerol, on hypothermic responses induced by bacterial lipopolysaccharide (LPS) was investigated .

Results: Clinically effective doses of Mivazerol had no effect on body temperature alone. Mivazerol significantly inhibited the typical thermoregulatory response to bacterial lps in a dose-dependent manner .

Application in Bradycardia

Field: Cardiovascular Medicine: Mivazerol has been studied for its effects on bradycardia, particularly during mild hypothermia in the Pentobarbital-Anesthetized Rat .

Method of Application: The study was conducted on rats, and the effect of Mivazerol on bradycardia was investigated .

Results: Mivazerol dose-dependently produced a decrease in heart rate in normothermic rats, which became more pronounced in mildly hypothermic rats .

Application in Hypertension

Field: Cardiovascular Medicine: Mivazerol has been studied for its effects on hypertension, particularly in patients with coronary heart disease (CHD) undergoing non-cardiac surgery .

Method of Application: In a clinical trial, Mivazerol was administered intravenously as a bolus of 4 μg/kg and then at 1.5 μg · kg −1 · h −1 .

Results: The use of Mivazerol decreased tachycardia, hypertension, and myocardial ischemia after surgery .

Mivazerol is a compound classified as an alpha-2 adrenergic receptor agonist, with the molecular formula C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molar mass of approximately 217.22 g/mol. Its IUPAC name is 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide. Mivazerol specifically interacts with alpha-2 adrenergic receptors, which are G protein-coupled receptors involved in various physiological responses, including inhibition of neurotransmitter release and modulation of blood pressure . The compound's structure includes a hydroxyl group, an imidazole moiety, and a benzamide group, contributing to its biological activity.

Mivazerol's mechanism of action revolves around its interaction with alpha-2 adrenergic receptors. These receptors are present on various cell types, including those in the nervous system and blood vessels. By stimulating these receptors, Mivazerol is thought to reduce the release of norepinephrine, a neurotransmitter involved in the stress response, leading to blunted heart rate and blood pressure increases during surgery [].

Clinical trials haven't revealed significant safety concerns with Mivazerol at studied doses []. However, more extensive research is needed to fully understand its potential side effects and interactions with other medications.

Primarily through its interaction with alpha-2 adrenergic receptors. When Mivazerol binds to these receptors, it induces conformational changes that activate intracellular signaling pathways via G proteins. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate levels and subsequent physiological effects such as reduced neurotransmitter release and modulation of vascular tone .

Mivazerol exhibits significant biological activity as an alpha-2 adrenergic agonist. Research indicates that it can inhibit potassium chloride-stimulated neurotransmitter release in nervous tissue preparations, suggesting potential applications in neuroprotection and anti-ischemic therapies . Additionally, Mivazerol has been shown to attenuate cardiovascular responses during surgical stress by blunting increases in blood pressure and heart rate through its action on central nervous system receptors . Its specificity for alpha-2 adrenergic receptors makes it a candidate for further exploration in clinical settings.

The synthesis of Mivazerol can be approached through various chemical methodologies. One common synthetic route involves the condensation of 2-hydroxybenzamide with imidazole derivatives, followed by selective functionalization to introduce the necessary substituents. Advanced synthetic strategies may utilize techniques such as one-step synthesis or retrosynthesis analysis, which streamline the process by predicting feasible routes based on existing

Mivazerol has potential applications in several fields:

  • Pharmacology: As an alpha-2 adrenergic agonist, it is studied for its effects on blood pressure regulation and neurotransmitter release.
  • Anesthesia: Mivazerol may be useful in managing cardiovascular responses during anesthesia, particularly in minimizing tachycardia during recovery from halothane anesthesia .
  • Neuroscience: Its ability to modulate neurotransmitter release positions it as a candidate for research into neuroprotective agents against ischemic injury .

Studies on Mivazerol's interactions reveal its high specificity for alpha-2 adrenergic receptors. In vitro experiments have demonstrated that Mivazerol effectively displaces radiolabeled alpha-2 antagonists from receptor binding sites, indicating its strong agonistic properties . Further research is required to elucidate the full spectrum of its pharmacodynamics and potential drug interactions.

Mivazerol shares structural and functional similarities with several other compounds that act on alpha-adrenergic receptors. Here are some notable examples:

Compound NameStructure FeaturesKey Differences
ClonidineImidazoline derivativeMore established use in hypertension management
DexmedetomidineSelective alpha-2 agonistPrimarily used for sedation in intensive care
ApraclonidineAlpha-2 agonist with phenolic groupUsed in ophthalmology to lower intraocular pressure

Mivazerol is unique due to its specific binding affinity and selectivity towards alpha-2 adrenergic receptors compared to these other compounds, which may exhibit broader receptor activity or different pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

217.085126602 g/mol

Monoisotopic Mass

217.085126602 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5P1SSA8KD

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Other CAS

125472-02-8

Wikipedia

Mivazerol

Dates

Modify: 2023-08-15
1: Oliver MF, Goldman L, Julian DG, Holme I. Effect of mivazerol on perioperative cardiac complications during non-cardiac surgery in patients with coronary heart disease: the European Mivazerol Trial (EMIT). Anesthesiology. 1999 Oct;91(4):951-61. PubMed PMID: 10519497.
2: Kimura T, Sato K, Nishikawa T, Tobe Y, Masaki Y. Effect of mivazerol, a alpha-agonist, on striatal norepinephrine concentration during transient forebrain ischemia in rats. Acta Anaesthesiol Scand. 2008 Aug;52(7):997-1002. doi: 10.1111/j.1399-6576.2008.01683.x. Epub 2008 May 20. PubMed PMID: 18494845.
3: Zhang X, Kindel GH, Wülfert E, Hanin I. Effects of immobilization stress on hippocampal monoamine release: modification by mivazerol, a new alpha 2-adrenoceptor agonist. Neuropharmacology. 1995 Dec;34(12):1661-72. PubMed PMID: 8788964.
4: Roekaerts PM, Prinzen FW, Willigers HM, De Lange S. The effects of alpha 2-adrenergic stimulation with mivazerol on myocardial blood flow and function during coronary artery stenosis in anesthetized dogs. Anesth Analg. 1996 Apr;82(4):702-11. PubMed PMID: 8615484.
5: Richer C, Gobert J, Noyer M, Wülfert E, Giudicelli JF. Peripheral alpha 2-adrenoceptor-mediated sympathoinhibitory effects of mivazerol. Fundam Clin Pharmacol. 1996;10(6):529-37. PubMed PMID: 8985723.
6: Guyaux M, Gobert J, Noyer M, Vandevelde M, Wülfert E. Mivazerol prevents the tachycardia caused by emergence from halothane anesthesia partly through activation of spinal alpha 2-adrenoceptors. Acta Anaesthesiol Scand. 1998 Feb;42(2):238-45. PubMed PMID: 9509210.
7: Zhang X, Kindel G, Wülfert E, Hanin I. Mivazerol inhibits intrathecal release of glutamate evoked by halothane withdrawal in rats. Acta Anaesthesiol Scand. 1998 Sep;42(8):1004-9. PubMed PMID: 9773147.
8: Apitzsch H, Olthoff D, Thieme V, Vetter B, Wiegel M. [The effects of perioperative continuous administration of mivazerol on early postoperative hemodynamics and plasma catecholamines after major surgery]. Anasthesiol Intensivmed Notfallmed Schmerzther. 2000 Aug;35(8):515-22. German. PubMed PMID: 10992963.
9: Zhang X, Wülfert E, Hanin I. Mivazerol, a new alpha 2-adrenergic agonist, blunts cardiovascular effects following surgical stress in pentobarbital-anesthetized rats. Acta Anaesthesiol Scand. 1997 Jun;41(6):694-700. PubMed PMID: 9241327.
10: Kim SY, Raikoff K, Wülfert E, Hanin I. Mivazerol, a selective alpha 2-adrenoceptor agonist, attenuates tachycardia by intrathecal injection of N-methyl-D-aspartate in the rat. Eur J Pharmacol. 1996 Dec 5;316(2-3):249-52. PubMed PMID: 8982694.
11: Bruandet N, Rentero N, Debeer L, Quintin L. Catecholamine activation in the vasomotor center on emergence from anesthesia: the effects of alpha2 agonists. Anesth Analg. 1998 Feb;86(2):240-5. PubMed PMID: 9459226.
12: Flamez A, Gillard M, De Backer JP, Vauquelin G, Noyer M. The novel alpha 2-adrenoceptor agonist [3H]mivazerol binds to non-adrenergic binding sites in human striatum membranes that are distinct from imidazoline receptors. Neurochem Int. 1997 Jul;31(1):125-9. PubMed PMID: 9185172.
13: El Tamer A, Prokopenko I, Wülfert E, Hanin I. Mivazerol, a novel alpha2-agonist and potential anti-ischemic drug, inhibits KC1-stimulated neurotransmitter release in rat nervous tissue preparations. J Neurochem. 1996 Aug;67(2):636-44. PubMed PMID: 8764590.
14: Perioperative sympatholysis. Beneficial effects of the alpha 2-adrenoceptor agonist mivazerol on hemodynamic stability and myocardial ischemia. McSPI--Europe Research Group. Anesthesiology. 1997 Feb;86(2):346-63. PubMed PMID: 9054253.
15: Bickler PE, Hansen BM. Alpha 2-adrenergic agonists reduce glutamate release and glutamate receptor-mediated calcium changes in hippocampal slices during hypoxia. Neuropharmacology. 1996 Jun;35(6):679-87. PubMed PMID: 8887976.
16: Kim SY, Raikoff K, Wülfert E, Hanin I. Bradycardia induced by mivazerol, a selective alpha 2-adrenoceptor agonist, is amplified during mild hypothermia in the pentobarbital-anesthetized rat. Cardiovasc Drugs Ther. 1997 Dec;11(6):751-5. PubMed PMID: 9512870.
17: Riemersma RA, Debeer LJ. Effect of mivazerol on myocardial lactate production, blood flow and electrocardiographic signs of ischaemia induced by coronary artery ligation in the anaesthetised dog. Arzneimittelforschung. 1997 Jan;47(1):10-3. PubMed PMID: 9037436.
18: Wright RA, Decroly P, Kharkevitch T, Oliver MF. Exercise tolerance in angina is improved by mivazerol--an alpha 2-adrenoceptor agonist. Cardiovasc Drugs Ther. 1993 Dec;7(6):929-34. PubMed PMID: 7912103.
19: Duncan D, Sankar A, Beattie WS, Wijeysundera DN. Alpha-2 adrenergic agonists for the prevention of cardiac complications among adults undergoing surgery. Cochrane Database Syst Rev. 2018 Mar 6;3:CD004126. doi: 10.1002/14651858.CD004126.pub3. Review. PubMed PMID: 29509957.
20: Wijeysundera DN, Bender JS, Beattie WS. Alpha-2 adrenergic agonists for the prevention of cardiac complications among patients undergoing surgery. Cochrane Database Syst Rev. 2009 Oct 7;(4):CD004126. doi: 10.1002/14651858.CD004126.pub2. Review. Update in: Cochrane Database Syst Rev. 2018 Mar 06;3:CD004126. PubMed PMID: 19821319.

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